(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid: is a chemical compound with the molecular formula C({11})H({10})N({2})O({3})S and a molecular weight of 250.27 g/mol . This compound features a [1,3,4]oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a p-tolyl group and a sulfanyl-acetic acid moiety further enhances its chemical reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the [1,3,4]oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl(_3)) or polyphosphoric acid (PPA).
Introduction of the p-tolyl group: This step often involves the use of p-tolyl hydrazine or a similar derivative, which reacts with the intermediate to form the desired oxadiazole ring.
Attachment of the sulfanyl-acetic acid moiety: This can be done through a nucleophilic substitution reaction where a thiol group is introduced, followed by carboxylation to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Nucleophiles: Thiols, amines, and alcohols.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of significant interest. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- (5-p-Tolyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
Uniqueness
Compared to similar compounds, (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its biological activity. The oxadiazole ring also provides a versatile platform for further chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-4-8(5-3-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYHHXHKYMQEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.